molecular formula C9H6F2N2S B2707531 4-(3,5-Difluorophenyl)thiazol-2-amine CAS No. 676348-23-5

4-(3,5-Difluorophenyl)thiazol-2-amine

Cat. No. B2707531
CAS RN: 676348-23-5
M. Wt: 212.22
InChI Key: DJGBSHUJYGXFQN-UHFFFAOYSA-N
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Description

“4-(3,5-Difluorophenyl)thiazol-2-amine” is an organofluorine compound . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Corrosion Inhibition

Thiazol derivatives, akin to 4-(3,5-Difluorophenyl)thiazol-2-amine, have been investigated for their effectiveness as corrosion inhibitors. A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiazole derivatives against iron metal corrosion. The analysis included quantum chemical parameters and interaction strength between metal surfaces and molecules, highlighting the potential of thiazole derivatives in corrosion inhibition applications (Kaya et al., 2016).

Antifungal and Plant-Growth Regulatory Activities

Liu, Dai, and Fang (2011) synthesized new thiazol-2-amine derivatives, including those with the difluorophenyl unit, to evaluate their antifungal and plant-growth-regulatory activities. The study confirmed the structures of these compounds and discussed their biological activities, demonstrating the potential of this compound derivatives in agricultural applications (Liu et al., 2011).

Drug Discovery and Medicinal Chemistry

Research by Colella et al. (2018) detailed a synthetic protocol for preparing thiazoles with a bromodifluoromethyl group at the C4 position, which can be useful in drug discovery programs. This protocol allows for the introduction of functional groups that could enhance the biological relevance of compounds, including this compound (Colella et al., 2018).

Molecular and Electronic Structure Analysis

A study by Kerru et al. (2019) performed experimental and theoretical investigations on the structure of a 1,3,4-thiadiazole derivative, demonstrating the utility of density functional theory (DFT) in understanding the molecular and electronic properties of thiazole derivatives. This research provides insights into the structure-activity relationships that can guide the design of new compounds with improved performance (Kerru et al., 2019).

Nanotechnology Applications

A study by Asela et al. (2017) explored the use of gold nanoparticles stabilized with a complex containing a thiazole derivative for drug transport. This novel system aims to improve the solubility and stability of thiazole-based drugs, demonstrating the potential of this compound in nanomedicine and drug delivery systems (Asela et al., 2017).

properties

IUPAC Name

4-(3,5-difluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGBSHUJYGXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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